
Beryllium--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–platinum (1/1) is an intermetallic compound formed by the combination of beryllium and platinum in a 1:1 ratio. This compound is known for its unique properties, which include high melting points, excellent thermal stability, and significant resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of beryllium–platinum (1/1) typically involves the direct combination of beryllium and platinum metals. One common method is the solid-state reaction, where beryllium and platinum powders are mixed in stoichiometric amounts and then subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods
In industrial settings, the production of beryllium–platinum (1/1) can be achieved through advanced metallurgical techniques such as arc melting or induction melting. These methods involve melting the constituent metals in a controlled environment to ensure uniform mixing and to avoid contamination. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium–platinum (1/1) undergoes various chemical reactions, including:
Oxidation: Beryllium in the compound can react with oxygen to form beryllium oxide (BeO).
Reduction: Platinum can be reduced from its higher oxidation states to its metallic form.
Substitution: Beryllium can be substituted by other metals in the compound, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: The reaction with oxygen typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used to reduce platinum.
Substitution: Other metals like nickel or copper can be introduced to replace beryllium under controlled conditions.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum metal.
Reduction: Metallic platinum.
Substitution: New intermetallic compounds with different properties.
Aplicaciones Científicas De Investigación
Beryllium–platinum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and resistance to poisoning.
Biology: Investigated for its potential use in biomedical devices and implants due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic equipment.
Industry: Utilized in high-temperature applications, aerospace components, and as a material for specialized electronic devices.
Mecanismo De Acción
The mechanism by which beryllium–platinum (1/1) exerts its effects is primarily through its structural and chemical stability. The compound’s high melting point and resistance to corrosion make it an excellent material for use in extreme environments. At the molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that contributes to its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Beryllium–nickel (1/1)
- Beryllium–copper (1/1)
- Beryllium–iron (1/1)
Comparison
Beryllium–platinum (1/1) stands out due to its superior thermal stability and resistance to corrosion compared to other beryllium-based intermetallic compounds. While beryllium–nickel and beryllium–copper also exhibit good mechanical properties, they do not match the high-temperature performance and chemical resistance of beryllium–platinum (1/1). Additionally, the presence of platinum enhances the compound’s catalytic properties, making it more suitable for specialized applications in chemistry and industry.
Propiedades
Número CAS |
11129-11-6 |
|---|---|
Fórmula molecular |
BePt |
Peso molecular |
204.10 g/mol |
Nombre IUPAC |
beryllium;platinum |
InChI |
InChI=1S/Be.Pt |
Clave InChI |
VYHWNIHOLQCROR-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



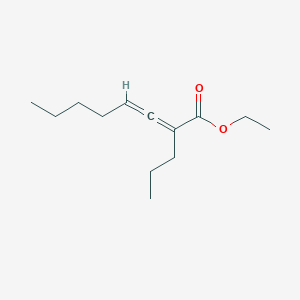
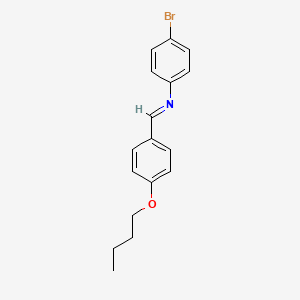
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)



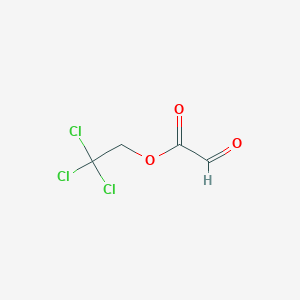
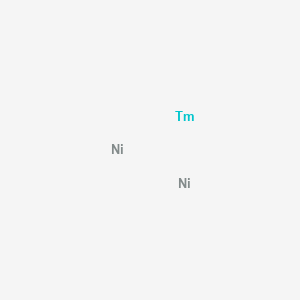
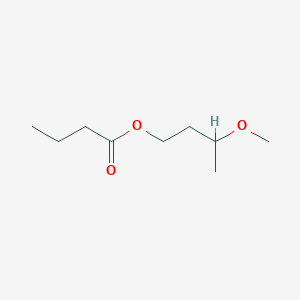

![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

